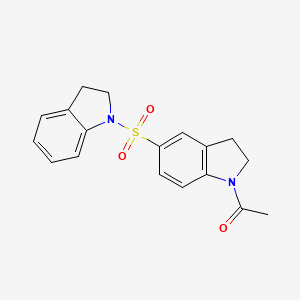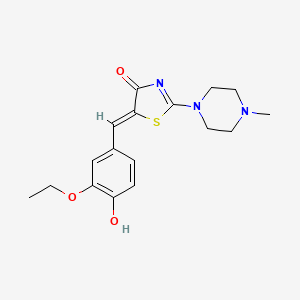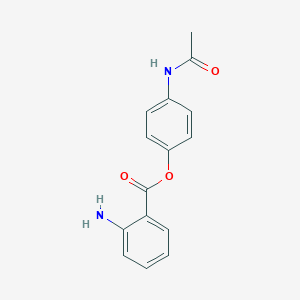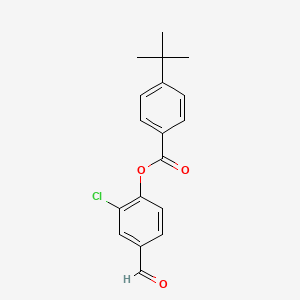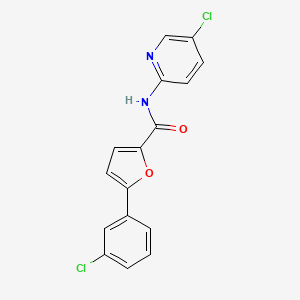
5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide, also known as CPNF, is a chemical compound that has been extensively studied for its potential use in scientific research. CPNF belongs to the class of furamide compounds and has been shown to possess a range of biochemical and physiological effects.
作用机制
5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide exerts its effects by binding to the TRPV1 ion channel, which is expressed in sensory neurons and is involved in the perception of pain and heat. 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide binds to a specific site on the TRPV1 channel and modulates its activity, leading to changes in pain perception and inflammation. 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has also been shown to modulate the activity of other ion channels and receptors, although the exact mechanism of action for these effects is still being studied.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, inflammation, and other physiological processes. 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has also been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases and conditions.
实验室实验的优点和局限性
5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has several advantages for use in lab experiments, including its ability to modulate the activity of specific ion channels and receptors, its relatively low toxicity, and its well-defined mechanism of action. However, 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide also has some limitations, including its relatively low potency and its limited solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide, including the development of more potent and selective analogs, the study of its effects on other ion channels and receptors, and the investigation of its potential therapeutic applications in various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide and its effects on various physiological processes.
合成方法
5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide can be synthesized using a multistep process that involves the reaction of 3-chlorobenzoyl chloride with 5-chloro-2-pyridinecarboxylic acid. The resulting intermediate is then reacted with furfurylamine to yield 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide. The synthesis method of 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
科学研究应用
5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has been primarily studied for its potential use in scientific research as a tool to study the role of various biochemical pathways in the body. Specifically, 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has been shown to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain perception, inflammation, and other physiological processes. 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has also been shown to modulate the activity of other ion channels and receptors, making it a valuable tool for studying the function of these proteins.
属性
IUPAC Name |
5-(3-chlorophenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-3-1-2-10(8-11)13-5-6-14(22-13)16(21)20-15-7-4-12(18)9-19-15/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMCUQCHIBTBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5833670.png)
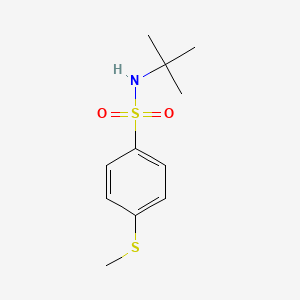
![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5833679.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B5833684.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5833685.png)
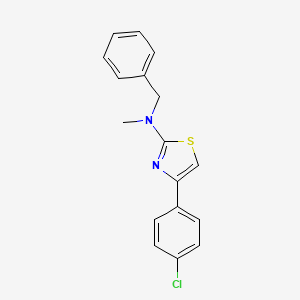
![4-{[(2,5-dichlorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5833709.png)
![5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5833717.png)
![5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5833720.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5833723.png)
